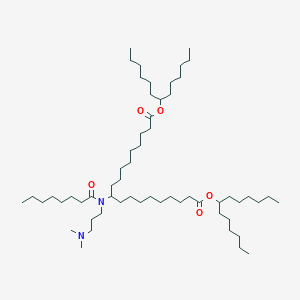

Ionizable lipid-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C58H114N2O5 |

|---|---|

Molecular Weight |

919.5 g/mol |

IUPAC Name |

ditridecan-7-yl 10-[3-(dimethylamino)propyl-octanoylamino]nonadecanedioate |

InChI |

InChI=1S/C58H114N2O5/c1-8-13-18-27-38-48-56(61)60(52-41-51-59(6)7)53(42-32-28-23-25-30-39-49-57(62)64-54(44-34-19-14-9-2)45-35-20-15-10-3)43-33-29-24-26-31-40-50-58(63)65-55(46-36-21-16-11-4)47-37-22-17-12-5/h53-55H,8-52H2,1-7H3 |

InChI Key |

VBFYPCGDFUFVCZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC(=O)N(CCCN(C)C)C(CCCCCCCCC(=O)OC(CCCCCC)CCCCCC)CCCCCCCCC(=O)OC(CCCCCC)CCCCCC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of a Clinically Relevant Ionizable Lipid: ALC-0315

Introduction: Ionizable lipids are critical components of lipid nanoparticle (LNP) formulations, which have emerged as a leading platform for the delivery of nucleic acid therapeutics, most notably mRNA vaccines.[1][2][3] These lipids are engineered to be near-neutral at physiological pH and become positively charged in the acidic environment of the endosome. This pH-dependent charge is crucial for encapsulating negatively charged nucleic acids and facilitating their release into the cytoplasm. This guide provides a detailed overview of the synthesis and purification processes for ALC-0315, a key ionizable lipid used in the Pfizer-BioNTech COVID-19 vaccine.[2][4]

ALC-0315: Chemical Profile

-

IUPAC Name: ((4-hydroxybutyl)azanediyl)bis(hexane-6,1-diyl)bis(2-hexyldecanoate)[4]

-

CAS Number: 2036272-55-4[5]

-

Molecular Formula: C48H95NO5

-

Appearance: Colorless oily material[2]

ALC-0315 is a tertiary amine lipid that plays a pivotal role in the efficacy of LNP-based mRNA delivery.[2] Its function is to protect the mRNA from degradation, facilitate cellular uptake, and promote the release of the mRNA from the endosome into the cytoplasm.[4][5]

Synthesis of ALC-0315

Several synthetic routes for ALC-0315 have been described in scientific literature and patents. Below are detailed protocols for two common approaches.

This is a widely cited method for the synthesis of ALC-0315.[2] The final step involves the condensation of 4-aminobutanol with a lipid aldehyde, followed by reduction of the intermediate imine.

Experimental Protocol:

-

Preparation of the Aldehyde: The synthesis begins with the preparation of the lipid aldehyde. This can be achieved through the oxidation of the corresponding alcohol. A common method is the oxidation of 2-hexyldecanol using pyridinium (B92312) chlorochromate (PCC) or a TEMPO/bleach system. The TEMPO-bleach oxidation is often preferred as it can lead to a cleaner product.[6]

-

Reductive Amination: The lipid aldehyde is then reacted with 4-aminobutanol in a suitable solvent, such as dichloromethane (B109758) (CH2Cl2). Sodium triacetoxyborohydride (B8407120) is used as the reducing agent to convert the intermediate imine to the final tertiary amine product, ALC-0315.[2][5]

-

Work-up and Isolation: After the reaction is complete, the mixture is typically quenched and extracted. The organic layer is then washed, dried, and concentrated to yield the crude product.

Difficulties with this method have been reported, including the formation of numerous side products that complicate purification, leading to overall yields as low as 5-10%.[6]

An alternative, more economical route involves a two-step condensation process.[5]

Experimental Protocol:

-

Esterification: 2-Hexyldecanoic acid is reacted with an excess of 1,6-dibromohexane (B150918) in the presence of a base like potassium carbonate (K2CO3) in a solvent such as dimethylformamide (DMF). This reaction forms the bromohexyl ester intermediate.[5]

-

Condensation: The resulting 6-bromohexyl-2-hexyldecanoate is then condensed with 4-aminobutanol to yield the final product, ALC-0315.[5]

-

Purification: The crude product from both steps is purified by silica (B1680970) gel chromatography.[5]

This method is reported to have a higher yield for the final condensation step (62%) and offers the advantage of recycling the excess dibromohexane.[5]

Purification of ALC-0315

Purification is a critical step to ensure the high purity required for pharmaceutical applications, typically above 99%.[7] The primary method for purifying ALC-0315 is silica gel column chromatography.[5]

Experimental Protocol:

-

Column Preparation: A silica gel column is prepared and equilibrated with a non-polar solvent system, such as hexane (B92381) or a mixture of hexane and dichloromethane.[5]

-

Loading: The crude ALC-0315 is dissolved in a minimal amount of the equilibration solvent and loaded onto the column.

-

Elution: The product is eluted from the column using a gradient of a more polar solvent, such as methanol (B129727) in dichloromethane.[5] The polarity of the solvent is gradually increased to separate ALC-0315 from less polar and more polar impurities.

-

Fraction Collection and Analysis: Fractions are collected and analyzed by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing the pure product.

-

Solvent Removal: The fractions containing pure ALC-0315 are combined, and the solvent is removed under reduced pressure to yield the purified lipid.

Flash chromatography systems can be employed for efficient purification.[8] The use of amino-functionalized silica has also been shown to enhance the separation of ALC-0315 from its impurities.[8]

Quantitative Data

The following table summarizes key quantitative data from the described synthetic and purification processes.

| Parameter | Reductive Amination Approach | Two-Step Condensation Approach | Purification |

| Overall Yield | 5-20%[6][9] | Improved yield, with the final step at 62%[5] | - |

| Purity | Variable, requires extensive purification[6] | High, after chromatographic separation[5] | >99%[7] |

| Key Reagents | Pyridinium chlorochromate (PCC) or TEMPO, Sodium triacetoxyborohydride[5][6] | 1,6-dibromohexane, K2CO3, 4-aminobutanol[5] | Silica gel, Dichloromethane, Methanol, Heptane, MTBE[5][8] |

Process Visualization

Caption: Reductive amination synthesis workflow for ALC-0315.

References

- 1. SM-102 - Wikipedia [en.wikipedia.org]

- 2. ALC-0315 - Wikipedia [en.wikipedia.org]

- 3. What are Ionizable Lipids? | BroadPharm [broadpharm.com]

- 4. A Route to Synthesize Ionizable Lipid ALC-0315, a Key Component of the mRNA Vaccine Lipid Matrix - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ALC-0315: Application and Synthesis_Chemicalbook [chemicalbook.com]

- 6. A Route to Lipid ALC‐0315: a Key Component of a COVID‐19 mRNA Vaccine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. WHITEPAPER - Purity is Paramount: Assessing N-Oxide Impurities in Lipids Used in Lipid Nanoparticle Delivery Systems - Drug Development and Delivery [drug-dev.com]

- 8. biotage.com [biotage.com]

- 9. Continuous flow synthesis of the ionizable lipid ALC-0315 - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Ionizable Lipid DLin-MC3-DMA

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of the ionizable lipid DLin-MC3-DMA, a key component in the development of lipid nanoparticles (LNPs) for nucleic acid delivery.

Chemical Structure and Physicochemical Properties

DLin-MC3-DMA, with the full chemical name (6Z,9Z,28Z,31Z)-Heptatriaconta-6,9,28,31-tetraen-19-yl 4-(dimethylamino)butanoate, is a synthetic, ionizable cationic lipid that has been instrumental in the formulation of LNPs for the delivery of siRNA, mRNA, and DNA.[1] Its structure features a pH-dependent ionizable head group, which allows it to remain neutral at physiological pH, minimizing systemic toxicity, and become positively charged in the acidic environment of endosomes.[2] This property is crucial for its function in endosomal escape.[2]

The key physicochemical properties of DLin-MC3-DMA are summarized in the table below.

| Property | Value | References |

| Chemical Name | (6Z,9Z,28Z,31Z)-Heptatriaconta-6,9,28,31-tetraen-19-yl 4-(dimethylamino)butanoate | [1] |

| Common Names | DLin-MC3-DMA, MC3 | [3] |

| CAS Number | 1224606-06-7 | [1][3] |

| Molecular Formula | C43H79NO2 | [1][3] |

| Molecular Weight | 642.1 g/mol | [1][3] |

| Apparent pKa | 6.44 | [1][3][4][5] |

| Solubility | Soluble in Ethanol (B145695), DMSO, DMF | [1][6] |

Role in Lipid Nanoparticle (LNP) Formulations and In Vivo Performance

DLin-MC3-DMA is a critical component in LNP formulations, which are typically composed of four main components: an ionizable cationic lipid (like DLin-MC3-DMA), a helper lipid (e.g., DSPC), cholesterol, and a PEGylated lipid (e.g., DMG-PEG 2000).[2] The molar ratio of these components is a critical parameter that influences the LNP's stability, encapsulation efficiency, and in vivo performance.[7] A commonly used molar ratio for DLin-MC3-DMA-based LNPs is 50:10:38.5:1.5 (DLin-MC3-DMA:DSPC:Cholesterol:DMG-PEG 2000).[8]

LNPs formulated with DLin-MC3-DMA have demonstrated high encapsulation efficiency for nucleic acids and are effective in mediating gene silencing and protein expression in vivo.[2][4] The optimal pKa of DLin-MC3-DMA, between 6.2 and 6.5, is a key determinant of its high in vivo activity, particularly for hepatic gene silencing.[9][10] Following intravenous administration in mice, these LNPs predominantly accumulate in the liver and spleen.[3][11] Formulations containing DLin-MC3-DMA have been successfully used in FDA-approved therapeutics for the treatment of hereditary transthyretin-mediated amyloidosis.[4][9]

The table below summarizes key performance data for DLin-MC3-DMA-containing LNPs.

| Performance Metric | Result | Organ/Application | References |

| In Vivo Gene Silencing (ED50) | 0.03 mg/kg (for Factor VII siRNA) | Liver | [10] |

| Primary Organ Distribution (IV) | Liver, Spleen | Systemic Delivery | [3][11] |

| Primary Organ Distribution (IM) | Muscle, Non-draining lymph nodes | Local Delivery | [3][4] |

Mechanism of Action: Endosomal Escape

The efficacy of DLin-MC3-DMA-based LNPs is largely attributed to their ability to facilitate the escape of their nucleic acid cargo from the endosome into the cytoplasm.[2][12] This process is initiated upon cellular uptake of the LNPs into endosomes, where the acidic environment protonates the tertiary amine of DLin-MC3-DMA, rendering the lipid cationic.[2][12]

There are two main proposed mechanisms for the subsequent endosomal escape:

-

Membrane Destabilization: The protonated DLin-MC3-DMA interacts with anionic lipids in the endosomal membrane, inducing a non-bilayer (hexagonal HII) phase transition.[13] This disrupts the endosomal membrane, allowing the release of the nucleic acid payload into the cytosol.[13]

-

Proton Sponge Effect: The buffering capacity of the ionizable lipid leads to the influx of protons and chloride ions into the endosome, increasing osmotic pressure.[13] This causes the endosome to swell and eventually rupture, releasing its contents.[13]

Experimental Protocols

Preparation of DLin-MC3-DMA Stock Solution

A stock solution of DLin-MC3-DMA is typically prepared in absolute ethanol. For example, a 100 mg/mL stock solution can be prepared for use in LNP formulations.[14]

Materials:

-

DLin-MC3-DMA

-

Absolute ethanol

-

Glass vial

Procedure:

-

Weigh the desired amount of DLin-MC3-DMA in a tared glass vial.

-

Add the calculated volume of absolute ethanol to achieve the target concentration.

-

Vortex or mix thoroughly until the lipid is completely dissolved and the solution is clear.

Formulation of DLin-MC3-DMA-based LNPs using Microfluidic Mixing

Microfluidic mixing is a reproducible method for the formulation of LNPs. This protocol describes the preparation of LNPs encapsulating a nucleic acid cargo.

Materials:

-

DLin-MC3-DMA stock solution in ethanol

-

DSPC stock solution in ethanol

-

Cholesterol stock solution in ethanol

-

DMG-PEG 2000 stock solution in ethanol

-

Nucleic acid (e.g., mRNA, siRNA) in an acidic buffer (e.g., 10 mM citrate (B86180) buffer, pH 4)

-

Microfluidic mixing device (e.g., NanoAssemblr)[15]

-

Dialysis kit (MWCO 3.5 kDa)

-

PBS, pH 7.4

Procedure:

-

Prepare the Lipid-Ethanol Solution:

-

In a glass vial, combine the stock solutions of DLin-MC3-DMA, DSPC, cholesterol, and DMG-PEG 2000 at the desired molar ratio (e.g., 50:10:38.5:1.5).

-

Mix the lipid solutions thoroughly to ensure a clear, homogenous mixture.

-

-

Prepare the Nucleic Acid-Aqueous Solution:

-

Dissolve the nucleic acid cargo in the acidic buffer to the desired concentration.

-

-

Microfluidic Mixing:

-

Purification and Buffer Exchange:

-

Dialyze the resulting LNP dispersion against PBS (pH 7.4) for at least 1 hour to remove ethanol and the acidic buffer.

-

After dialysis, collect the purified LNP solution.[15]

-

Conclusion

DLin-MC3-DMA has established itself as a cornerstone ionizable lipid in the field of nucleic acid delivery. Its well-defined chemical structure, optimal pKa, and efficient mechanism of endosomal escape have enabled the development of potent and clinically successful LNP-based therapeutics. This guide provides essential technical information for researchers and developers working to harness the potential of DLin-MC3-DMA in novel drug delivery systems.

References

- 1. D-Lin-MC3-DMA, 1224606-06-7 | BroadPharm [broadpharm.com]

- 2. dmg-peg2000.com [dmg-peg2000.com]

- 3. caymanchem.com [caymanchem.com]

- 4. precigenome.com [precigenome.com]

- 5. rndsystems.com [rndsystems.com]

- 6. D-Lin-MC3-DMA | siRNA carrier | Ionizable amino lipid | TargetMol [targetmol.com]

- 7. researchgate.net [researchgate.net]

- 8. Lipid Nanoparticles Enable Efficient In Vivo DNA Knock-In via HITI-Mediated Genome Editing - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pKa of Lipids in Drug Delivery | BroadPharm [broadpharm.com]

- 10. liposomes.ca [liposomes.ca]

- 11. In vivo delivery of plasmid DNA by lipid nanoparticles: the influence of ionizable cationic lipids on organ-selective gene expression - Biomaterials Science (RSC Publishing) [pubs.rsc.org]

- 12. ah6809.com [ah6809.com]

- 13. pnas.org [pnas.org]

- 14. cdn.caymanchem.com [cdn.caymanchem.com]

- 15. LNP preparation [bio-protocol.org]

An In-depth Technical Guide on the Core Mechanism of Action of Ionizable Lipids in mRNA Delivery

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Pivotal Role of Ionizable Lipids

The clinical success of mRNA therapeutics, most notably the COVID-19 vaccines, is inextricably linked to the development of sophisticated delivery vehicles. Among these, lipid nanoparticles (LNPs) have emerged as the leading platform.[1] At the heart of these LNPs lies the ionizable lipid , a revolutionary component that addresses the critical challenges of mRNA delivery: encapsulating the large, negatively charged mRNA molecule, protecting it from degradation, and facilitating its entry into the cytoplasm where it can be translated into protein.[2][3]

Unlike permanently charged cationic lipids, which exhibit significant toxicity, ionizable lipids have a unique pH-dependent charge.[2] They are engineered to be neutral at physiological pH (~7.4) and become positively charged in the acidic environment of the endosome (pH ~5.0-6.5).[4] This "smart" behavior is governed by the lipid's apparent pKa, a critical parameter that dictates its performance.[5][6] An optimal pKa, typically between 6.2 and 6.7, ensures minimal toxicity in circulation and maximal efficacy for endosomal escape.[7]

This guide will provide a detailed technical overview of the mechanism of action of a representative ionizable lipid, referred to here as "Ionizable Lipid-1," which embodies the characteristics of clinically advanced lipids like DLin-MC3-DMA, SM-102, and ALC-0315.[1][8] We will dissect each stage of the delivery process, from nanoparticle formulation to the ultimate release of mRNA into the cytoplasm.

Core Mechanism of Action: A Step-by-Step Journey

The delivery of mRNA via LNPs containing an ionizable lipid is a multi-stage process. Each step is finely tuned by the physicochemical properties of the LNP components.

LNP Formulation and mRNA Encapsulation

LNPs are typically composed of four key components: an ionizable lipid, a PEGylated lipid, cholesterol, and a helper phospholipid like DSPC.[9] They are formulated using rapid mixing techniques, such as microfluidics, where an ethanol (B145695) phase containing the lipids is mixed with an acidic aqueous buffer (pH ~4.0) containing the mRNA.[10][11]

At this low pH, well below the pKa of the ionizable lipid, its amine headgroup is protonated, rendering it positively charged. This charge facilitates two crucial processes:

-

Complexation: The positively charged ionizable lipid electrostatically interacts with the negatively charged phosphate (B84403) backbone of the mRNA, initiating the encapsulation process.[12]

-

Self-Assembly: The lipid components self-assemble into a core-shell structure, with the mRNA-lipid complexes forming a core surrounded by the other lipid components.[9] The PEG-lipid stabilizes the particle and prevents aggregation.

Following formation, the buffer is exchanged to a physiological pH of 7.4. This neutralizes the surface charge of the LNP, creating a stable particle ready for administration.[11]

Systemic Circulation and Cellular Uptake

Once administered, the PEG-lipid on the LNP surface provides a steric barrier, reducing opsonization (the process of being marked for destruction by the immune system) and prolonging circulation time.[3]

For LNPs targeting the liver, a key event in circulation is the adsorption of Apolipoprotein E (ApoE) from the bloodstream onto the LNP surface.[13][14] This ApoE coating acts as a targeting ligand, mediating the uptake of the LNP, primarily by hepatocytes, through interaction with the low-density lipoprotein receptor (LDLR).[13][15][16] This process occurs via endocytosis, where the cell membrane engulfs the LNP, trapping it within a vesicle called an endosome.[17]

Endosomal Escape: The Critical Hurdle

Endosomal escape is the most critical and least efficient step in mRNA delivery, with estimates suggesting that less than 2% of administered LNPs successfully release their cargo into the cytoplasm.[17] This process is driven by the ionizable lipid.

As the endosome matures, its internal pH drops from ~6.5 to ~5.0.[12] When the endosomal pH drops below the pKa of the ionizable lipid, its amine headgroup becomes protonated and positively charged.[4] This charge reversal is the trigger for endosomal escape, which is thought to occur via two main theories:

-

Membrane Destabilization and Phase Transition: The protonated, positively charged ionizable lipids interact with negatively charged (anionic) lipids, such as phosphatidylserine, present on the inner leaflet of the endosomal membrane.[18] This interaction is proposed to disrupt the normal lipid bilayer structure, inducing a transition to a non-bilayer hexagonal (HII) phase.[18][19] This structural rearrangement destabilizes the endosomal membrane, leading to the formation of pores or complete rupture, allowing the mRNA to escape into the cytosol.[9][12]

-

Ion Pair Formation: The positively charged ionizable lipids can form ion pairs with the anionic lipids of the endosomal membrane. This neutralizes the charge and disrupts the lipid packing, leading to membrane defects and subsequent mRNA release.

Recent studies using super-resolution microscopy suggest that mRNA escape may predominantly occur from early endocytic compartments and recycling tubules rather than late endosomes or lysosomes.[20]

Visualization of Key Pathways and Workflows

Diagrams created using Graphviz provide a clear visual representation of the complex processes involved in mRNA-LNP delivery.

Overall Mechanism of Action

Caption: Overall workflow of mRNA-LNP delivery from formulation to protein expression.

Detailed Endosomal Escape Mechanism

Caption: The pivotal role of ionizable lipid protonation in endosomal escape.

Experimental Workflow for LNP Characterization

Caption: Standard experimental workflow for LNP formulation and evaluation.

Quantitative Data Summary

The following tables summarize typical quantitative data for LNPs formulated with a well-characterized ionizable lipid like DLin-MC3-DMA or SM-102.

Table 1: Typical LNP Formulation Composition

| Component | Molar Ratio (%) | Purpose |

|---|---|---|

| Ionizable Lipid (e.g., DLin-MC3-DMA) | 50 | mRNA encapsulation and endosomal escape[8] |

| Helper Phospholipid (e.g., DSPC) | 10 | Structural integrity and aids in membrane fusion[2][9] |

| Cholesterol | 38.5 | Stabilizes the LNP structure and modulates fluidity[10] |

| PEG-Lipid (e.g., DMG-PEG2000) | 1.5 | Steric stabilization, prolongs circulation[10] |

Table 2: Physicochemical and Biological Properties of Representative LNPs

| Parameter | Typical Value | Significance |

|---|---|---|

| Physicochemical | ||

| Apparent pKa | 6.2 - 6.7 | Governs pH-dependent charge for endosomal escape[4][6] |

| Mean Hydrodynamic Diameter (Z-average) | 80 - 120 nm | Influences biodistribution and cellular uptake[21] |

| Polydispersity Index (PDI) | < 0.2 | Indicates a homogenous and monodisperse particle population[22] |

| Biological | ||

| mRNA Encapsulation Efficiency | > 90% | High encapsulation protects mRNA and ensures efficient dosing[23] |

| In Vivo Protein Expression (Liver) | High (e.g., >1x109 RLU/mg protein for Luc) | Demonstrates successful delivery and translation[24] |

| In Vivo Efficacy (siRNA model) | >80% Target Gene Knockdown | Confirms functional delivery to the cytoplasm[8] |

Key Experimental Protocols

Detailed and reproducible protocols are essential for the development and characterization of mRNA-LNPs.[25][26]

LNP Formulation via Microfluidic Mixing

This protocol describes the formulation of LNPs using a microfluidic device, a standard method for producing homogenous nanoparticles.[11]

-

Phase Preparation:

-

Aqueous Phase: Dissolve purified mRNA in a 50 mM citrate (B86180) buffer at pH 4.0 to a final concentration of ~0.5 mg/mL.

-

Organic Phase: Dissolve the ionizable lipid, DSPC, cholesterol, and PEG-lipid in absolute ethanol at the desired molar ratios (e.g., 50:10:38.5:1.5) to a total lipid concentration of ~12.5 mg/mL.[8]

-

-

Microfluidic Mixing:

-

Set up a microfluidic mixing system (e.g., NanoAssemblr).

-

Load the organic phase and aqueous phase into separate syringes.

-

Pump the two phases through the microfluidic cartridge at a defined flow rate ratio, typically 3:1 (Aqueous:Organic). The rapid mixing induces nanoprecipitation and self-assembly of the LNPs.

-

-

Purification and Concentration:

-

Collect the resulting LNP solution.

-

Immediately dialyze the solution against phosphate-buffered saline (PBS) at pH 7.4 for at least 18 hours to remove ethanol and raise the pH.

-

Concentrate the purified LNPs using a centrifugal filter device (e.g., Amicon Ultra, 100k MWCO).

-

-

Sterilization and Storage:

-

Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

-

Store the LNPs at 4°C for short-term use or -80°C for long-term storage.

-

Characterization of Particle Size by Dynamic Light Scattering (DLS)

DLS is a non-invasive technique used to measure the hydrodynamic diameter and size distribution (PDI) of nanoparticles in suspension.[21][27][28][29]

-

Sample Preparation: Dilute the LNP formulation in sterile PBS (pH 7.4) to a concentration suitable for the DLS instrument (typically ~0.1 mg/mL total lipid).

-

Instrument Setup: Set the DLS instrument (e.g., Malvern Zetasizer) parameters, including solvent viscosity and refractive index for PBS at 25°C.

-

Measurement:

-

Transfer the diluted sample to a clean, dust-free cuvette.

-

Place the cuvette in the instrument and allow it to equilibrate to the set temperature (e.g., 25°C) for 2 minutes.

-

Perform the measurement, typically consisting of 3 runs of 10-15 measurements each.

-

-

Data Analysis: The instrument software calculates the Z-average diameter (intensity-weighted mean size) and the Polydispersity Index (PDI) from the correlation function of the scattered light intensity fluctuations.

Determination of mRNA Encapsulation Efficiency (EE) by RiboGreen Assay

The RiboGreen assay is a sensitive fluorescence-based method to quantify the amount of mRNA encapsulated within LNPs.[23][30][31] The principle relies on the RiboGreen dye, which fluoresces brightly upon binding to nucleic acids but is quenched by the LNP structure. The assay measures fluorescence before and after disrupting the LNPs with a detergent.

-

Reagent Preparation:

-

Prepare a 1x TE buffer (Tris-EDTA) solution.

-

Prepare a 2% Triton X-100 solution in 1x TE buffer.

-

Prepare the RiboGreen working solution by diluting the stock reagent 1:100 in 1x TE buffer. Protect from light.

-

Prepare a standard curve of free mRNA in 1x TE buffer (e.g., from 2 µg/mL down to 0.02 µg/mL).

-

-

Assay Plating (in a black 96-well plate):

-

Standard Curve: Add 50 µL of each mRNA standard in duplicate.

-

LNP Samples: Dilute the LNP formulation in 1x TE buffer to fall within the range of the standard curve. Add 50 µL of the diluted LNP sample to two sets of wells (in triplicate).

-

Set A (Free mRNA): Add 50 µL of 1x TE buffer.

-

Set B (Total mRNA): Add 50 µL of 2% Triton X-100 solution to lyse the LNPs.

-

-

-

Incubation and Measurement:

-

Incubate the plate for 10 minutes at 37°C to ensure complete lysis in the Triton X-100 wells.

-

Add 100 µL of the RiboGreen working solution to all wells.

-

Measure fluorescence using a plate reader (Excitation: ~480 nm, Emission: ~520 nm).

-

-

Calculation:

-

Determine the concentration of free mRNA (from Set A) and total mRNA (from Set B) using the standard curve.

-

Calculate the Encapsulation Efficiency (EE) as follows:

-

EE (%) = (Total mRNA - Free mRNA) / Total mRNA * 100

-

-

References

- 1. Lipid Nanoparticle–mRNA Formulations for Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in the Lipid Nanoparticle-Mediated Delivery of mRNA Vaccines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ionizable lipids key role in novel RNA-lipid nanoparticle therapies - Inside Therapeutics [insidetx.com]

- 4. The Importance of Apparent pKa in the Development of Nanoparticles Encapsulating siRNA and mRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pKa of Lipids in Drug Delivery | BroadPharm [broadpharm.com]

- 7. dovepress.com [dovepress.com]

- 8. Comparison of DLin-MC3-DMA and ALC-0315 for siRNA delivery to hepatocytes and hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Nanoparticle formulation and characterization [bio-protocol.org]

- 12. Endo/Lysosomal-Escapable Lipid Nanoparticle Platforms for Enhancing mRNA Delivery in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Apolipoprotein E Binding Drives Structural and Compositional Rearrangement of mRNA-Containing Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. caymanchem.com [caymanchem.com]

- 15. ApoE-Targeting Increases the Transfer of Solid Lipid Nanoparticles with Donepezil Cargo across a Culture Model of the Blood–Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 16. siRNA delivery to lymphatic endothelial cells via ApoE-mediated uptake by lipid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. biorxiv.org [biorxiv.org]

- 18. pnas.org [pnas.org]

- 19. Endosomal Escape: Key Challenge in LNP Therapeutics - Inside Therapeutics [insidetx.com]

- 20. Endosomal escape of delivered mRNA from endosomal recycling tubules visualized at the nanoscale - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Dynamic Light Scattering for Pharmaceutical Nanoparticles - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 22. DLin-MC3-Containing mRNA Lipid Nanoparticles Induce an Antibody Th2-Biased Immune Response Polarization in a Delivery Route-Dependent Manner in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 23. waters.com [waters.com]

- 24. researchgate.net [researchgate.net]

- 25. mRNA lipid nanoparticle formulation, characterization and evaluation | Springer Nature Experiments [experiments.springernature.com]

- 26. researchgate.net [researchgate.net]

- 27. 3 tools for better lipid nanoparticle size measurements | Malvern Panalytical [malvernpanalytical.com]

- 28. lsinstruments.ch [lsinstruments.ch]

- 29. wyatt.com [wyatt.com]

- 30. abpbio.com [abpbio.com]

- 31. m.youtube.com [m.youtube.com]

"Ionizable lipid-1" pKa value and its significance for endosomal escape

An In-depth Technical Guide to the pKa of Ionizable Lipids and Their Critical Role in Endosomal Escape

Introduction

Ionizable lipids are a cornerstone of modern drug delivery systems, particularly for nucleic acid therapeutics like mRNA and siRNA. Their unique pH-responsive nature is paramount for the successful intracellular delivery of their cargo. A key parameter governing their function is the acid dissociation constant (pKa). This guide provides a detailed exploration of the pKa of representative ionizable lipids, its profound significance for facilitating endosomal escape, and the experimental methodologies used to characterize these critical parameters. For the purpose of this guide, we will focus on well-characterized ionizable lipids often used in lipid nanoparticle (LNP) formulations, such as DLin-MC3-DMA, ALC-0315, and SM-102, as "ionizable lipid-1" is a general term.

The effectiveness of LNP-based drug delivery hinges on the ability of the therapeutic cargo to reach the cytoplasm of the target cell. After cellular uptake via endocytosis, LNPs are sequestered within endosomes. For the therapeutic to take effect, it must escape this endosomal compartment and avoid degradation in the lysosome. This is where the pKa of the ionizable lipid plays a pivotal role.

The Significance of pKa for Endosomal Escape

The optimal pKa for an ionizable lipid used in LNP formulations is typically in the range of 6.0 to 7.0. This specific pKa range is a delicate balance that allows the LNP to be stable in the neutral pH of the bloodstream (pH ~7.4) and to become positively charged in the acidic environment of the late endosome (pH ~5.0-6.0).

Here's a step-by-step breakdown of the significance:

-

Systemic Circulation (pH ~7.4): At physiological pH, the ionizable lipids are predominantly neutral. This near-neutral surface charge reduces interactions with blood components, minimizing opsonization and clearance by the mononuclear phagocyte system, thereby prolonging circulation time.

-

Endosomal Acidification (pH ~5.0-6.0): Upon endocytosis, the LNP is trafficked into the endosomal pathway, where the internal pH progressively drops. As the endosome matures, the pH decreases, falling below the pKa of the ionizable lipid.

-

Protonation and Positive Charge: When the endosomal pH drops below the lipid's pKa, the amine groups of the ionizable lipid become protonated, leading to a net positive charge on the LNP.

-

Interaction with Endosomal Membrane: The newly acquired positive charge on the LNP facilitates interaction with the negatively charged lipids of the endosomal membrane, such as phosphatidylserine.

-

Endosomal Membrane Destabilization: This electrostatic interaction is believed to lead to the formation of non-bilayer lipid structures, such as inverted hexagonal (HII) phases, which destabilize the endosomal membrane. This disruption ultimately allows the encapsulated cargo (e.g., mRNA, siRNA) to be released into the cytoplasm, a crucial step known as endosomal escape.

Quantitative Data of Representative Ionizable Lipids

The following table summarizes the pKa values of some well-established ionizable lipids used in FDA-approved therapies and research.

| Ionizable Lipid | pKa Value | FDA Approved Drug |

| DLin-MC3-DMA | ~6.44 | Onpattro (Patisiran) |

| ALC-0315 | ~6.09 | Comirnaty (BNT162b2) |

| SM-102 | ~6.67 | Spikevax (mRNA-1273) |

Experimental Protocols

Determination of Ionizable Lipid pKa

A common and effective method for determining the pKa of an ionizable lipid is through a fluorescence-based assay using a pH-sensitive fluorescent probe, such as 2-(p-toluidino)-6-naphthalenesulfonic acid (TNS).

Protocol: TNS Fluorescence Assay for pKa Determination

-

Preparation of Lipid Vesicles:

-

Prepare a lipid mixture containing the ionizable lipid, a helper lipid (e.g., DSPC), cholesterol, and a PEGylated lipid (e.g., DMG-PEG 2000) in a specific molar ratio (e.g., 50:10:38.5:1.5) in ethanol.

-

Hydrate the lipid film in a low pH buffer (e.g., pH 3.0) to form multilamellar vesicles (MLVs).

-

Subject the MLVs to freeze-thaw cycles and then extrude them through polycarbonate membranes of a defined pore size (e.g., 100 nm) to form small unilamellar vesicles (SUVs).

-

-

Fluorescence Measurement:

-

Prepare a series of buffers with a range of pH values (e.g., from pH 3.0 to pH 10.0).

-

Add the prepared lipid vesicles and the TNS probe to each buffer.

-

Measure the fluorescence intensity of TNS at its emission maximum (e.g., ~445 nm) with an excitation wavelength of ~321 nm. TNS exhibits low fluorescence in aqueous environments but becomes highly fluorescent in nonpolar environments, such as when it partitions into the lipid bilayer. The protonation state of the ionizable lipid influences this partitioning.

-

-

Data Analysis:

-

Plot the fluorescence intensity as a function of pH.

-

Fit the data to a sigmoidal dose-response curve. The pKa is the pH at which the fluorescence is halfway between the minimum and maximum values.

-

Assessment of Endosomal Escape

Several assays can be used to quantify the extent of endosomal escape. The Galectin-8 recruitment assay is a widely used method that visualizes endosomal damage.

Protocol: Galectin-8 Recruitment Assay

-

Cell Culture and Transfection:

-

Plate cells (e.g., HeLa or U2OS) on glass-bottom dishes.

-

Transfect the cells with a plasmid encoding a fluorescently tagged Galectin-8 (e.g., mCherry-Galectin-8). Galectins are cytosolic proteins that bind to glycans exposed on the inner leaflet of the endosomal membrane upon membrane damage.

-

-

LNP Treatment:

-

Prepare LNPs containing a fluorescently labeled lipid (e.g., DiD) to visualize their uptake.

-

Add the LNPs to the transfected cells and incubate for a specific period (e.g., 4-24 hours).

-

-

Microscopy and Image Analysis:

-

Fix and permeabilize the cells.

-

Image the cells using a confocal microscope, capturing channels for the fluorescently tagged Galectin-8, the labeled LNPs, and a nuclear stain (e.g., DAPI).

-

Quantify the colocalization of Galectin-8 puncta with the fluorescent LNPs. A high degree of colocalization indicates that the LNPs have caused endosomal membrane damage, a prerequisite for escape.

-

Molecular Mechanism of Endosomal Escape

The "proton sponge" effect was an early hypothesis for endosomal escape, but the current consensus for ionizable lipid-mediated escape involves direct membrane disruption.

Conclusion

The pKa of an ionizable lipid is a critical design parameter that dictates the success of LNP-based drug delivery systems. A finely tuned pKa ensures stability in circulation and triggers endosomal escape upon cellular uptake. The experimental protocols detailed herein provide a framework for characterizing these essential properties. A thorough understanding of the relationship between the pKa of ionizable lipids and their function is indispensable for the rational design of next-generation delivery vehicles for a wide range of therapeutic modalities.

Navigating the Labyrinth of LNP Components: A Technical Guide to the Biodegradability and Toxicity of Ionizable Lipid-1

For Researchers, Scientists, and Drug Development Professionals

The advent of mRNA-based therapeutics and vaccines has thrust lipid nanoparticles (LNPs) into the spotlight, with ionizable lipids standing out as a cornerstone of these delivery systems. "Ionizable lipid-1" (compound II-10; CAS Number: 2055939-68-7) is one such lipid, designed for the formulation of LNPs with a bilayer structure.[1][2] This technical guide provides an in-depth analysis of the biodegradability and toxicity profile of "this compound," placed within the broader context of the ionizable lipid class, due to the limited publicly available data on this specific compound. We will explore the mechanisms of biodegradation, potential toxicities, and the experimental protocols crucial for their evaluation.

Physicochemical Properties of this compound

"this compound" is characterized by a pKa of 6.16 and a molecular formula of C58H114N2O5.[1][3] The pKa is a critical parameter, as it dictates the lipid's charge state in different biological compartments. At a physiological pH of 7.4, ionizable lipids are largely neutral, which minimizes interactions with blood components and reduces toxicity.[4][5] Upon endocytosis into the acidic environment of the endosome (pH 5.0-6.5), the lipid becomes protonated and thus positively charged. This charge switch is fundamental to its function, as it facilitates the disruption of the endosomal membrane and the release of the mRNA payload into the cytoplasm.[1][]

| Property | Value | Reference |

| CAS Number | 2055939-68-7 | [3][7] |

| Molecular Formula | C58H114N2O5 | [3] |

| pKa | 6.16 | [1][3] |

| Charge at Physiological pH (~7.4) | Primarily Neutral | [4][5] |

| Charge at Endosomal pH (~5.0-6.5) | Primarily Positive | [1][] |

Biodegradability Profile

The biodegradability of ionizable lipids is a key determinant of their long-term safety and biocompatibility, especially for therapies requiring multiple administrations.[] The goal is to have a lipid that is stable enough to deliver its cargo but can be broken down into non-toxic metabolites and cleared from the body.[9]

A common strategy to enhance biodegradability is the incorporation of cleavable linkages, such as ester bonds, into the lipid structure.[] These bonds can be hydrolyzed by endogenous enzymes like esterases, which are present in various tissues and within cells.[] The degradation products are typically smaller, more water-soluble molecules that can be readily eliminated.[10]

Experimental Protocol: In Vitro Lipid Degradation Assay

This protocol provides a general framework for assessing the in vitro degradation of an ionizable lipid.

Objective: To determine the rate of hydrolysis of the ionizable lipid in the presence of esterases.

Materials:

-

Ionizable lipid of interest

-

Porcine liver esterase (or other relevant esterase)

-

Phosphate-buffered saline (PBS), pH 7.4

-

LC-MS/MS system

-

Incubator

Procedure:

-

Prepare a stock solution of the ionizable lipid in a suitable organic solvent (e.g., ethanol).

-

Prepare a working solution of the ionizable lipid in PBS.

-

Prepare a solution of porcine liver esterase in PBS.

-

In a microcentrifuge tube, combine the ionizable lipid working solution and the esterase solution.

-

Incubate the mixture at 37°C with gentle shaking.

-

At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the reaction mixture.

-

Quench the enzymatic reaction by adding a cold organic solvent (e.g., acetonitrile).

-

Centrifuge the samples to precipitate the protein.

-

Analyze the supernatant by LC-MS/MS to quantify the amount of remaining parent lipid and identify any degradation products.

-

Calculate the degradation half-life of the lipid.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. amsbio.com [amsbio.com]

- 3. 2055939-68-7 | CAS数据库 [m.chemicalbook.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Ionizable lipids - Nucleosyn [nucleosyn.com]

- 7. targetmol.com [targetmol.com]

- 9. Biodegradable Lipids Enabling Rapidly Eliminated Lipid Nanoparticles for Systemic Delivery of RNAi Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

- 11. researchgate.net [researchgate.net]

The Pivotal Role of Ionizable Lipids in Nanoparticle Drug Delivery: A Technical Guide

Introduction: The advent of mRNA and siRNA therapeutics has revolutionized modern medicine, a feat made possible by advanced drug delivery systems. At the heart of this revolution are Lipid Nanoparticles (LNPs), which serve as the primary non-viral vector for delivering nucleic acid payloads into target cells. The key component underpinning the success of these LNPs is the ionizable lipid . This guide provides an in-depth technical overview of the role and function of these critical molecules, using the well-characterized and clinically validated lipid, DLin-MC3-DMA , as a representative example for "ionizable lipid-1". We will explore its function in LNP formulation, the mechanism of action, and detailed protocols for its use.

The Core Function of Ionizable Lipids

Ionizable lipids are amphiphilic molecules typically composed of a hydrophilic headgroup containing a tertiary amine and one or more hydrophobic tails.[1][2] Their defining characteristic is a carefully tuned acid dissociation constant (pKa), which allows them to modulate their charge based on the pH of their environment.[1] This pH-dependent charge is central to their two primary roles in drug delivery:

-

Nucleic Acid Encapsulation: During LNP formulation, which is conducted at an acidic pH (typically pH 4.0), the amine headgroup of the ionizable lipid becomes protonated, acquiring a positive charge.[3] This positive charge facilitates electrostatic interactions with the negatively charged phosphate (B84403) backbone of mRNA or siRNA, enabling efficient condensation and encapsulation of the nucleic acid cargo within the LNP core.[4][5]

-

Endosomal Escape and Cytosolic Delivery: Once the LNP is administered and circulates at physiological pH (~7.4), its surface becomes nearly neutral. This neutrality is crucial for reducing toxicity and preventing rapid clearance from the bloodstream.[1] After being taken up by a target cell through endocytosis, the LNP is trafficked into an endosome. As the endosome matures, its internal environment acidifies (pH 5.0-6.5).[6] This drop in pH triggers the protonation of the ionizable lipid, which once again becomes positively charged. This charge reversal promotes the disruption of the endosomal membrane, allowing the nucleic acid payload to escape the endosome and enter the cytoplasm, where it can be translated into protein (mRNA) or engage with the RNA-induced silencing complex (siRNA).[7][8]

Quantitative Data and Physicochemical Properties

The performance of an LNP formulation is dictated by its physicochemical properties. For LNPs formulated with DLin-MC3-DMA, these parameters have been extensively characterized. The standard molar ratio for formulation is a cornerstone of its success.

| Parameter | Component | Molar Ratio (%) |

| LNP Composition | DLin-MC3-DMA (Ionizable Lipid) | 50% |

| DSPC (Helper Lipid) | 10% | |

| Cholesterol (Structural Lipid) | 38.5% | |

| DMG-PEG2000 (PEGylated Lipid) | 1.5% | |

| Table 1: Standard Molar Ratios for DLin-MC3-DMA LNP Formulation. This composition is widely cited and has been optimized for in vivo applications.[9][10][11] |

The resulting nanoparticles exhibit consistent and reproducible characteristics critical for clinical translation.

| Physicochemical Property | Typical Value | Method of Analysis |

| Apparent pKa | 6.44 | TNS Fluorescence Assay |

| Mean Particle Size (Diameter) | 70 - 100 nm | Dynamic Light Scattering (DLS) |

| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) |

| Zeta Potential (at pH 7.4) | Near-neutral (-10 mV to +10 mV) | Electrophoretic Light Scattering (ELS) |

| Encapsulation Efficiency (EE) | > 90% | RiboGreen Assay |

| Table 2: Key Physicochemical and Performance Metrics for DLin-MC3-DMA LNPs.[1][6][12][13] |

In vivo performance is the ultimate measure of an LNP's efficacy. DLin-MC3-DMA formulations have demonstrated potent gene silencing in preclinical models.

| In Vivo Performance Metric | Value | Model System | Target Gene |

| Median Effective Dose (ED₅₀) | ~0.005 mg/kg | Mouse | Factor VII (Hepatic) |

| Median Effective Dose (ED₅₀) | ~0.03 mg/kg | Non-human Primate | Transthyretin (TTR) |

| Table 3: In Vivo Efficacy of DLin-MC3-DMA LNPs for siRNA Delivery.[6] |

Mechanism of Action: Endosomal Escape

The journey of the LNP from outside the cell to delivering its payload into the cytoplasm is a multi-step process. The diagram below illustrates the critical endosomal escape pathway facilitated by the ionizable lipid.

Experimental Protocols

Precise and reproducible methods are essential for developing effective LNP formulations. The following sections provide detailed protocols for the formulation and characterization of DLin-MC3-DMA LNPs.

LNP Formulation Workflow

The most common method for producing LNPs is through rapid mixing in a microfluidic device, which ensures controlled and uniform particle formation.

Detailed Formulation Protocol

This protocol is adapted for producing a small-scale batch of LNPs using a microfluidic system.

-

Preparation of Stock Solutions:

-

Preparation of Lipid Mixture (Organic Phase):

-

Preparation of Nucleic Acid Solution (Aqueous Phase):

-

Microfluidic Mixing:

-

Set up a microfluidic mixing device (e.g., NanoAssemblr).

-

Load the organic phase and aqueous phase into separate syringes.

-

Pump the two phases through the microfluidic cartridge at a defined flow rate ratio, typically 3:1 (Aqueous:Organic).[13] The rapid mixing causes a change in solvent polarity, leading to the self-assembly of lipids and nucleic acids into LNPs.

-

-

Purification and Buffer Exchange:

-

Collect the output solution, which contains LNPs in an ethanol/citrate buffer mixture.

-

Dialyze the LNP solution against sterile phosphate-buffered saline (PBS), pH 7.4, for 16-24 hours using an appropriate molecular weight cutoff (MWCO) dialysis cassette (e.g., 10 kDa).[10] This step removes ethanol and raises the pH to neutral, resulting in a stable, physiologically compatible LNP suspension.

-

Sterile filter the final LNP formulation through a 0.22 µm syringe filter.

-

Key Characterization Protocols

1. Size and Zeta Potential Measurement:

-

Instrument: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS) instrument (e.g., Malvern Zetasizer).[7][15][16]

-

Procedure:

-

Dilute the final LNP formulation in 1x PBS (for size) or deionized water (for zeta potential) to an appropriate concentration (e.g., 0.1 mg/mL total lipid).[13][16][17]

-

Transfer the diluted sample to a suitable cuvette (e.g., DTS0012 for size, DTS1070 for zeta potential).[17]

-

Equilibrate the sample to 25°C.

-

Perform measurements using backscatter detection (173°) for size and PDI. For zeta potential, the instrument applies an electric field and measures particle mobility.[17]

-

Analyze the correlation function to determine the Z-average diameter and Polydispersity Index (PDI).

-

2. pKa Determination using TNS Assay:

-

Principle: The fluorescent probe 6-(p-toluidino)-2-naphthalenesulfonic acid (TNS) exhibits low fluorescence in aqueous environments but fluoresces intensely when it binds to hydrophobic pockets, such as the core of an LNP that has become positively charged. By measuring fluorescence across a pH gradient, a titration curve can be generated. The pKa is the pH at which 50% of the maximum fluorescence is observed.[4][18]

-

Procedure:

-

Prepare a series of buffers with pH values ranging from 3.0 to 10.0.[8]

-

In a 96-well black plate, add a fixed amount of the LNP sample to each well.

-

Add the different pH buffers to the wells.

-

Add a TNS working solution to each well (final concentration ~5 µM).[4]

-

Incubate for 20 minutes at room temperature, protected from light.[4]

-

Measure fluorescence using a plate reader with an excitation wavelength of ~321 nm and an emission wavelength of ~445 nm.[8]

-

Plot the fluorescence intensity against the measured pH of each well and fit the data to a sigmoidal curve. The pH value at the inflection point (half-maximal fluorescence) is the apparent pKa.

-

Conclusion

The ionizable lipid is the cornerstone of modern LNP technology, enabling both the stable encapsulation of nucleic acid cargo and its effective release into the cytoplasm of target cells. Its unique pH-responsive nature, governed by a precisely engineered pKa, solves the dual challenges of protecting the payload in circulation while facilitating endosomal escape upon cellular uptake. Through the use of well-characterized lipids like DLin-MC3-DMA and standardized formulation and analysis protocols, researchers can develop potent and reproducible nanomedicines, paving the way for the next generation of genetic therapies.

References

- 1. DLin-MC3-Containing mRNA Lipid Nanoparticles Induce an Antibody Th2-Biased Immune Response Polarization in a Delivery Route-Dependent Manner in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. Advances in Lipid Nanoparticles for siRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Zetasizer RNA-LNP DLS Size Protocol | Malvern Panalytical [malvernpanalytical.com]

- 6. Ionization and structural properties of mRNA lipid nanoparticles influence expression in intramuscular and intravascular administration - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Preparation of MC3 Lipid Nanoparticles for RNA delivery [tocris.com]

- 8. Comparison of DLin-MC3-DMA and ALC-0315 for siRNA delivery to hepatocytes and hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. BJNANO - Serum heat inactivation diminishes ApoE-mediated uptake of D-Lin-MC3-DMA lipid nanoparticles [beilstein-journals.org]

- 10. LNP characterization guidelines: Size, PDI, Morphology - Inside Therapeutics [insidetx.com]

- 11. RNA cargo size and lipid mix influence on LNP size, PDI and EE% - [insidetx.com]

- 12. Redefining LNP composition: phospholipid and sterol-driven modulation of mRNA expression and immune outcomes - RSC Pharmaceutics (RSC Publishing) DOI:10.1039/D5PM00150A [pubs.rsc.org]

- 13. nanopartikel.info [nanopartikel.info]

- 14. news-medical.net [news-medical.net]

- 15. Tailoring lipid nanoparticle dimensions through manufacturing processes - RSC Pharmaceutics (RSC Publishing) DOI:10.1039/D4PM00128A [pubs.rsc.org]

- 16. ozbiosciences.com [ozbiosciences.com]

- 17. Mixing lipids to manipulate the ionization status of lipid nanoparticles for specific tissue targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Interaction of DLin-MC3-DMA with Nucleic Acids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ionizable lipid DLin-MC3-DMA, a critical component in lipid nanoparticle (LNP) formulations for the delivery of nucleic acid-based therapeutics. We will delve into its mechanism of action, key quantitative parameters, detailed experimental protocols, and the logical pathways governing its function. As "ionizable lipid-1" is a generic term, this paper focuses on DLin-MC3-DMA, one of the most well-characterized and clinically significant ionizable lipids, famously used in the first FDA-approved siRNA therapeutic, Onpattro®.

Core Interaction Mechanism: pH-Dependent Endosomal Escape

The primary function of DLin-MC3-DMA in nucleic acid delivery is to ensure the cargo (siRNA, mRNA, etc.) is safely encapsulated and efficiently released into the cytoplasm of target cells. This process is mediated by a sophisticated, pH-sensitive mechanism.

At a physiological pH of 7.4, DLin-MC3-DMA is largely neutral, which contributes to the stability of the LNP in circulation and minimizes toxicity.[1][2] Upon endocytosis into the target cell, the LNP is trafficked into the endosomal pathway, where the internal environment becomes progressively more acidic (pH drops to 5.5-6.5).[3][4]

The tertiary amine of DLin-MC3-DMA has an apparent pKa of 6.44.[5][6][7][8] This means that in the acidic environment of the endosome, the lipid becomes protonated, acquiring a positive charge. This charge allows it to interact with anionic lipids present in the endosomal membrane.[1] This interaction is believed to disrupt the endosomal membrane, possibly through the formation of non-bilayer lipid phases, leading to the release of the nucleic acid payload into the cytoplasm where it can exert its therapeutic effect.[4] This crucial step is known as "endosomal escape" and is the bottleneck for many nucleic acid delivery systems.[3][4][9][10] The optimal pKa range for potent in vivo hepatic gene silencing has been identified as 6.2-6.5.[1][11]

Logical Pathway for Endosomal Escape

References

- 1. Advances in Lipid Nanoparticles for siRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sartorius.com [sartorius.com]

- 3. biorxiv.org [biorxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. caymanchem.com [caymanchem.com]

- 6. rndsystems.com [rndsystems.com]

- 7. precigenome.com [precigenome.com]

- 8. D-Lin-MC3-DMA, 1224606-06-7 | BroadPharm [broadpharm.com]

- 9. d-lin-mc3-dma.com [d-lin-mc3-dma.com]

- 10. Engineered lipid nanoparticles with synergistic dendritic cell targeting and enhanced endosomal escape for boosted mRNA cancer vaccines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. liposomes.ca [liposomes.ca]

Structural analysis of "Ionizable lipid-1" using NMR and mass spectrometry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analysis of "Ionizable lipid-1," a key component in modern drug delivery systems, utilizing Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This document details the physicochemical properties, experimental protocols for structural elucidation, and the mechanistic pathways associated with this lipid.

Physicochemical and Structural Data of this compound

This compound, also known as Lipid 2-10, is a cationic ionizable lipid crucial for the formulation of lipid nanoparticles (LNPs). Its structure is integral to the encapsulation and cellular delivery of therapeutic payloads such as mRNA.

| Property | Value |

| IUPAC Name | ditridecan-7-yl 10-[3-(dimethylamino)propyl-octanoylamino]nonadecanedioate |

| CAS Number | 2055939-68-7 |

| Molecular Formula | C58H114N2O5 |

| Molecular Weight | 919.56 g/mol [1] |

| Exact Mass | 918.8728 g/mol [1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is a powerful technique for the detailed structural elucidation of organic molecules like this compound. Below are the generalized protocols for acquiring ¹H and ¹³C NMR spectra.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve a precise amount of this compound in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃), to a concentration of 5-10 mg/mL. Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30° pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Collect a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum using a standard pulse program (e.g., zgpg30).

-

Typical parameters include a 30° pulse angle, a spectral width of 200-250 ppm, and a longer relaxation delay (e.g., 2-5 seconds).

-

A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the acquired Free Induction Decays (FIDs) using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

While specific experimental NMR data for this compound is not publicly available in detail, the expected spectral regions for key functional groups are outlined below based on its chemical structure.

Table of Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Functional Group | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Alkyl Chain CH₃ | 0.8 - 0.9 | 14 - 15 |

| Alkyl Chain (CH₂)n | 1.2 - 1.6 | 22 - 35 |

| CH-O (Ester) | 4.8 - 5.0 | 70 - 75 |

| CH₂-N (Amine) | 2.2 - 2.8 | 45 - 60 |

| N-(CH₃)₂ | 2.2 - 2.3 | 45 - 46 |

| CH₂-C=O (Ester/Amide) | 2.1 - 2.5 | 30 - 40 |

| C=O (Ester/Amide) | - | 170 - 175 |

Mass Spectrometry (MS) Analysis

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound, confirming its identity and purity. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements.

Experimental Protocol: LC-MS/MS

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent such as a mixture of acetonitrile (B52724) and water with a small amount of formic acid to promote ionization.

-

Chromatography:

-

Utilize a liquid chromatography system (e.g., UPLC or HPLC) with a C8 or C18 reversed-phase column.

-

Employ a gradient elution method, for example, starting with a higher percentage of aqueous mobile phase (e.g., water with 0.1% formic acid) and gradually increasing the organic mobile phase (e.g., acetonitrile with 0.1% formic acid).

-

-

Mass Spectrometry:

-

Interface the LC system with a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

-

Use electrospray ionization (ESI) in positive ion mode.

-

Acquire full scan MS data to determine the mass of the protonated molecule [M+H]⁺.

-

Perform tandem MS (MS/MS) on the precursor ion to obtain a fragmentation pattern. This is typically done using collision-induced dissociation (CID).

-

-

Data Analysis: Analyze the resulting mass spectra to identify the parent ion and characteristic fragment ions. The accurate mass measurement helps to confirm the elemental composition.

Table of Expected Mass Spectrometry Data for this compound

| Ion | Calculated m/z |

| [M+H]⁺ | 919.8801 |

| [M+Na]⁺ | 941.8620 |

Common fragmentation pathways for lipids involve the cleavage of ester and amide bonds, as well as the loss of alkyl chains. For this compound, characteristic fragments would likely arise from the loss of the dimethylaminopropyl group and the cleavage of the ester linkages to the tridecan-7-ol moieties.

Signaling Pathway and Mechanism of Action

Ionizable lipids are fundamental to the function of lipid nanoparticles in delivering nucleic acid-based therapeutics. Their mechanism of action is primarily centered around facilitating the escape of the therapeutic payload from the endosome into the cytoplasm.

Endosomal Escape Pathway

Caption: Workflow of LNP-mediated endosomal escape.

At physiological pH (around 7.4), this compound is predominantly neutral, which contributes to the stability of the LNP in circulation. Following cellular uptake via endocytosis, the LNP is trafficked into endosomes. As the endosome matures, its internal pH drops. This acidic environment leads to the protonation of the tertiary amine group of this compound, resulting in a positive charge.[1][2][3][4][5] This charge switch is critical for the subsequent steps. The positively charged this compound then interacts with the negatively charged lipids present in the endosomal membrane.[1][2][3][4][5] This interaction is thought to induce a change in the lipid phase from a bilayer to a non-bilayer hexagonal (HII) phase, which destabilizes the endosomal membrane.[2][3] This disruption ultimately leads to the release of the encapsulated therapeutic payload from the endosome into the cytoplasm, where it can exert its biological function.[2]

Experimental Workflow for Structural Analysis

The following diagram outlines the logical flow of experiments for the comprehensive structural characterization of this compound.

Caption: Experimental workflow for structural analysis.

References

- 1. Cytosolic delivery of nucleic acids: The case of ionizable lipid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pnas.org [pnas.org]

- 4. Endosomal Escape: Key Challenge in LNP Therapeutics - Inside Therapeutics [insidetx.com]

- 5. Endosomal escape mechanisms of extracellular vesicle-based drug carriers: lessons for lipid nanoparticle design - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Deep Dive: "Ionizable Lipid-1" in the Landscape of Novel Ionizable Lipids for Nucleic Acid Delivery

For Researchers, Scientists, and Drug Development Professionals

The advent of mRNA-based therapeutics and vaccines has propelled the field of drug delivery into a new era, with ionizable lipids at the heart of this revolution. These specialized lipids are a critical component of lipid nanoparticles (LNPs), the leading platform for delivering delicate nucleic acid payloads into cells. This technical guide provides an in-depth comparison of "Ionizable lipid-1" (compound II-10) against a spectrum of other novel ionizable lipids currently in development. We will explore their chemical properties, delivery efficiencies, and the experimental methodologies used to evaluate their performance, offering a comprehensive resource for researchers in the field.

The Central Role of Ionizable Lipids

Ionizable lipids are amphiphilic molecules that possess a unique pH-sensitive character. At a physiological pH of 7.4, they remain largely neutral, minimizing toxicity and non-specific interactions in the bloodstream. However, upon uptake into the acidic environment of the endosome (pH 5.0-6.5), their amine headgroups become protonated, conferring a positive charge. This charge reversal is pivotal for two key processes: the initial encapsulation of negatively charged nucleic acids during LNP formulation at a low pH, and the subsequent disruption of the endosomal membrane to release the therapeutic payload into the cytoplasm.[1][2]

"this compound" (Compound II-10): A Profile

"this compound," also known as compound II-10, is a commercially available ionizable lipid with a reported pKa of 6.16.[1] This pKa value places it in the optimal range for facilitating endosomal escape. While detailed, peer-reviewed in vivo performance data for "this compound" is not extensively available in the public domain, its pKa suggests it is designed to function through the well-established mechanism of endosomal membrane disruption upon protonation.

A Comparative Analysis of Novel Ionizable Lipids

The quest for more potent, safer, and tissue-specific delivery has led to the development of a diverse array of novel ionizable lipids. These can be broadly categorized based on their chemical structures and functional characteristics.

Key Performance Parameters of Selected Ionizable Lipids

The following table summarizes key quantitative data for "this compound" and a selection of other prominent novel ionizable lipids. It is important to note that direct comparisons can be challenging due to variations in experimental conditions, LNP formulations, and model systems across different studies.

| Ionizable Lipid | pKa | LNP Size (nm) | PDI | Encapsulation Efficiency (%) | In Vivo Efficacy Highlights | Reference(s) |

| This compound (II-10) | 6.16 | N/A | N/A | N/A | Data not publicly available | [1] |

| SM-102 | ~6.7 | 80-100 | <0.1 | >90% | Key component in the Moderna COVID-19 vaccine. | [3] |

| ALC-0315 | ~6.1 | 80-100 | <0.1 | >90% | Key component in the Pfizer-BioNTech COVID-19 vaccine. | [4] |

| DLin-MC3-DMA | 6.44 | 70-90 | <0.1 | >95% | Used in the first FDA-approved siRNA drug, Onpattro. | [4] |

| C12-200 | N/A | 80-120 | <0.2 | >90% | Widely used in preclinical studies for mRNA and siRNA delivery. | [5][6] |

| OF-02 | N/A | ~100 | <0.2 | >90% | Showed a two-fold increase in EPO protein expression compared to a benchmark lipid. | [7] |

| A6 | 6.65 | N/A | N/A | N/A | Biodegradable alkyne lipid for mRNA delivery. | [8] |

| A4B4-S3 | 6.912 | N/A | N/A | N/A | Outperformed SM-102 in mouse liver gene editing. | [9] |

| F-L319 | N/A | N/A | N/A | N/A | Hybrid LNPs with L319 showed targeted mRNA expression in the spleen. | [10] |

| 5D8 | N/A | N/A | N/A | >95% | Potent for liver gene editing with a favorable safety profile. | [11] |

| FS01 | N/A | ~70 | <0.1 | >90% | Superior mRNA delivery performance compared to FDA-approved lipids. | [12] |

| ARV-T1 (Cholesterol-based) | 6.73 | <80 | <0.1 | >95% | Induced 10-fold higher antibody titers against SARS-CoV-2 spike protein compared to SM-102 LNPs. | [1] |

Experimental Protocols: A Methodological Overview

The evaluation of ionizable lipids involves a standardized set of experimental procedures, from LNP formulation to in vitro and in vivo testing.

Lipid Nanoparticle (LNP) Formulation

A common method for LNP formulation is through microfluidic mixing. This technique allows for the rapid and controlled mixing of a lipid-containing organic phase (typically ethanol) with an aqueous phase containing the nucleic acid at an acidic pH.

Representative Protocol for LNP Formulation (Microfluidics):

-

Preparation of Lipid Stock Solutions: Dissolve the ionizable lipid, helper lipid (e.g., DOPE or DSPC), cholesterol, and PEG-lipid in ethanol (B145695) to achieve the desired molar ratios. A common molar ratio for many formulations is approximately 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:PEG-lipid).[4][13]

-

Preparation of Nucleic Acid Solution: Dilute the mRNA or siRNA in an acidic buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0).

-

Microfluidic Mixing: Load the lipid-ethanol solution and the nucleic acid-aqueous solution into separate syringes of a microfluidic mixing device. The two solutions are then mixed at a defined flow rate ratio (e.g., 3:1 aqueous to organic).[8]

-

Purification and Buffer Exchange: The resulting LNP suspension is typically dialyzed against phosphate-buffered saline (PBS) at pH 7.4 to remove the ethanol and exchange the buffer.

-

Characterization: The formulated LNPs are then characterized for their physicochemical properties, including particle size and polydispersity index (PDI) using dynamic light scattering (DLS), and encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).[14]

In Vitro Transfection

The ability of LNPs to deliver their cargo into cells and induce protein expression (for mRNA) or gene silencing (for siRNA) is assessed in cell culture.

Representative Protocol for In Vitro Transfection:

-

Cell Seeding: Plate the target cells (e.g., HeLa, HEK293) in a multi-well plate and allow them to adhere overnight.

-

LNP Treatment: Dilute the LNP suspension in cell culture medium and add it to the cells.

-

Incubation: Incubate the cells with the LNPs for a specified period (e.g., 24-48 hours).

-

Analysis:

-

For mRNA delivery: Measure the expression of the encoded reporter protein (e.g., luciferase, GFP) using a luminometer or fluorescence microscope.

-

For siRNA delivery: Measure the downregulation of the target gene's mRNA or protein expression using qRT-PCR or Western blotting.

-

Cytotoxicity: Assess cell viability using assays such as the MTT or LDH assay.

-

In Vivo Evaluation

The efficacy and safety of LNP formulations are ultimately tested in animal models.

Representative Protocol for In Vivo mRNA Delivery in Mice:

-

Animal Model: Use a suitable mouse strain (e.g., C57BL/6).

-

LNP Administration: Administer the LNP formulation to the mice via the desired route (e.g., intravenous, intramuscular). The dose is typically expressed as mg of nucleic acid per kg of body weight.

-

Sample Collection: At various time points post-administration, collect blood samples to measure the levels of the expressed protein in the serum (e.g., using an ELISA).

-

Biodistribution: To determine the tissue distribution of the delivered mRNA, major organs (liver, spleen, lungs, etc.) can be harvested and analyzed for reporter gene expression.

-

Toxicity Assessment: Monitor the animals for any adverse effects. Blood samples can be analyzed for markers of liver and kidney function.

Visualizing the Core Concepts

To better illustrate the key processes and relationships in LNP-mediated delivery, the following diagrams have been generated using the DOT language.

Caption: LNP Formulation Workflow.

Caption: Mechanism of Endosomal Escape.

Caption: Structure-Activity Relationship.

Conclusion and Future Directions

"this compound" represents one of many options available to researchers developing nucleic acid therapies. Its pKa of 6.16 is within the desirable range for facilitating endosomal escape. However, the landscape of ionizable lipids is rapidly evolving, with novel structures offering improved potency, biodegradability, and tissue-specific targeting. Lipids such as SM-102 and ALC-0315 have demonstrated clinical success in vaccines, while preclinical data for lipids like 5D8, FS01, and those with branched or cholesterol-based tails show significant promise for therapeutic applications.

The selection of an optimal ionizable lipid is a critical decision in the drug development process and is highly dependent on the specific application, the nucleic acid payload, and the desired therapeutic outcome. A thorough understanding of the structure-activity relationships and the implementation of standardized, robust experimental protocols are essential for advancing the next generation of LNP-based medicines. As the field progresses, we can anticipate the development of even more sophisticated ionizable lipids that will further expand the potential of nucleic acid therapeutics to treat a wide range of diseases.

References

- 1. Endosomal Escape: Key Challenge in LNP Therapeutics - Inside Therapeutics [insidetx.com]

- 2. Optimized lipid nanoparticles (LNPs) for organ-selective nucleic acids delivery in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of Lipid Nanoparticle Formulation for the Repeated Administration of mRNA Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comparison of DLin-MC3-DMA and ALC-0315 for siRNA delivery to hepatocytes and hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Systematic development of ionizable lipid nanoparticles for placental mRNA delivery using a design of experiments approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Bioinspired Alkenyl Amino Alcohol Ionizable Lipid Materials for Highly Potent in vivo mRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]

- 9. Engineering Lipid–Polymer Nanoparticles for siRNA Delivery to Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Composition of lipid nanoparticles for targeted delivery: application to mRNA therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Endosomal escape mechanisms of extracellular vesicle-based drug carriers: lessons for lipid nanoparticle design - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The role of lipid components in lipid nanoparticles for vaccines and gene therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. cdn.caymanchem.com [cdn.caymanchem.com]

Whitepaper: In Silico Modeling of Ionizable Lipid and mRNA Complexation

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This technical guide provides an in-depth overview of the computational methodologies used to model the complexation of ionizable lipids and messenger RNA (mRNA), a critical process in the formulation of Lipid Nanoparticles (LNPs) for therapeutic delivery.

Introduction: The Computational Frontier in mRNA Delivery

The success of mRNA-based vaccines has highlighted the pivotal role of Lipid Nanoparticles (LNPs) as a leading delivery platform.[1][2] The efficacy of these LNPs is largely dictated by their composition, particularly the ionizable lipid, which is crucial for encapsulating the negatively charged mRNA and facilitating its release into the cytoplasm.[3] Traditional optimization of LNP formulations relies on extensive, time-consuming, and costly experimental screening.[1][4] In silico modeling has emerged as a powerful alternative, offering a rational, predictive framework to accelerate the design and optimization of next-generation mRNA delivery systems.[5][6][7]

This guide details the primary computational techniques—Molecular Dynamics (MD) simulations, Coarse-Grained (CG) simulations, and Machine Learning (ML)—used to investigate and predict the behavior of ionizable lipids and their complexation with mRNA.

Fundamentals of LNP-mRNA Complexation

An LNP is a multi-component system typically comprising:

-

Ionizable Lipid: Possesses a protonatable headgroup, making it positively charged at low pH (during formulation) and nearly neutral at physiological pH.[3][8] This pH-sensitivity is key for mRNA encapsulation and endosomal escape.[9]

-

Helper Phospholipid: A structural lipid, such as DSPC, that aids in forming the lipid bilayer.[10][11]

-

Cholesterol: Modulates the fluidity and stability of the nanoparticle structure.[10][11]

-

PEG-Lipid: A polyethylene (B3416737) glycol-conjugated lipid that stabilizes the particle during formation and reduces opsonization in vivo.[10][11]

The complexation process is initiated by mixing an acidic aqueous solution of mRNA with the lipids dissolved in an organic solvent (e.g., ethanol).[10][12][13][14] The low pH ensures the ionizable lipid's headgroup is protonated, leading to a strong electrostatic interaction with the phosphate (B84403) backbone of the mRNA, driving encapsulation and self-assembly of the LNP core.[10][12][13][15]

A critical parameter for an ionizable lipid is its apparent pKa, the pH at which 50% of the lipid is ionized within the LNP environment. An optimal pKa range, typically between 6.0 and 7.0, is essential for efficient delivery.[1][2][9][16]

In Silico Modeling Methodologies

Computational approaches provide molecular-level insights into LNP assembly and function that are often inaccessible through experimental means alone.

Molecular Dynamics (MD) Simulations

All-atom MD simulations model the movement of every atom in a system over time, offering a high-resolution view of molecular interactions. This technique is ideal for studying the specific binding modes between a protonated ionizable lipid and mRNA, the role of helper lipids, and the influence of the local environment on complex stability.[15]

Coarse-Grained (CG) Simulations